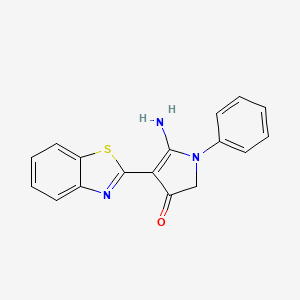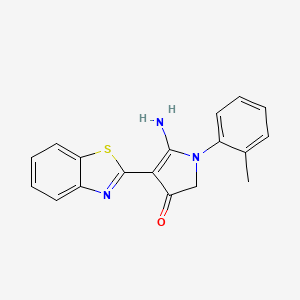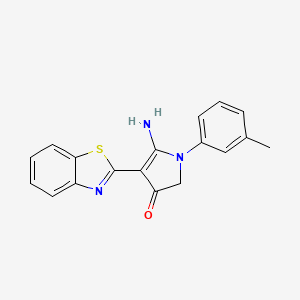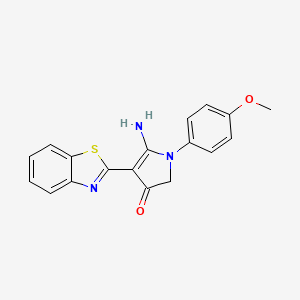
Pyridin-3-ylmethanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-ylmethanamine Hydrochloride is a chemical compound with the molecular formula C6H9ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-3-ylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with ammonia or an amine, followed by reduction to form pyridin-3-ylmethanamine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-3-ylmethanamine Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds like PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-3-ylmethanamine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridin-3-ylmethanamine Hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pyridin-3-ylmethanamine Hydrochloride can be compared with other similar compounds such as:
Pyridine: The parent compound, which is less reactive and lacks the amine functionality.
Pyridin-2-ylmethanamine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
Piperidine: A saturated analog of pyridine, which has different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool in research and development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridin-3-ylmethanamine Hydrochloride involves the reaction of pyridine-3-carboxaldehyde with formaldehyde and ammonium chloride to form Pyridin-3-ylmethanol. This intermediate is then reacted with ammonia and hydrochloric acid to form Pyridin-3-ylmethanamine Hydrochloride.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Formaldehyde", "Ammonium chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form Pyridin-3-ylmethanol.", "Step 2: Pyridin-3-ylmethanol is reacted with ammonia and hydrochloric acid to form Pyridin-3-ylmethanamine Hydrochloride." ] } | |
CAS-Nummer |
22199-21-9 |
Molekularformel |
C6H10Cl2N2 |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
pyridin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h1-3,5H,4,7H2;2*1H |
InChI-Schlüssel |
RBXRFBJTZFYBSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CN.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744349.png)

![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-tert-butylbenzoate](/img/structure/B7744361.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 3,4,5-triethoxybenzoate](/img/structure/B7744365.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744378.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-propoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744380.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744383.png)
![ethyl (E)-3-[4-[(E)-3-(4-butoxyphenyl)prop-2-enoyl]oxy-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B7744384.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate](/img/structure/B7744392.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[4-(3-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7744409.png)




